molecular formula C7H6ClN3 B1294662 2-amino-6-chlorobenzimidazole CAS No. 5418-93-9

2-amino-6-chlorobenzimidazole

Cat. No.: B1294662
CAS No.: 5418-93-9
M. Wt: 167.59 g/mol
InChI Key: PDOCNPCPPLPXRV-UHFFFAOYSA-N
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Description

2-Amino-6-chlorobenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. It is characterized by a benzene ring fused to an imidazole ring, with an amino group at the second position and a chlorine atom at the sixth position. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly for its potential therapeutic properties.

Biochemical Analysis

Biochemical Properties

1H-Benzimidazol-2-amine, 5-chloro- plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This compound interacts with various biomolecules, including enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

1H-Benzimidazol-2-amine, 5-chloro- has notable effects on various cell types and cellular processes. It has been tested on cell lines such as HepG2, DLD-1, and MDA-MB-231, where it demonstrated high cytotoxic activities . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.

Molecular Mechanism

The molecular mechanism of 1H-Benzimidazol-2-amine, 5-chloro- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can inhibit specific enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1H-Benzimidazol-2-amine, 5-chloro- change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature variations . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained cytotoxic effects, particularly in cancer cell lines.

Dosage Effects in Animal Models

The effects of 1H-Benzimidazol-2-amine, 5-chloro- vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1H-Benzimidazol-2-amine, 5-chloro- is involved in various metabolic pathways, interacting with enzymes and cofactors. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. Additionally, it can affect metabolic flux and metabolite levels, altering cellular homeostasis.

Transport and Distribution

The transport and distribution of 1H-Benzimidazol-2-amine, 5-chloro- within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. This distribution pattern is crucial for its biological activity and therapeutic potential.

Subcellular Localization

1H-Benzimidazol-2-amine, 5-chloro- exhibits specific subcellular localization, which affects its activity and function. It can localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, it may be targeted to mitochondria, influencing mitochondrial function and inducing apoptosis in cancer cells. Post-translational modifications, such as phosphorylation, can also direct this compound to specific cellular compartments, enhancing its therapeutic efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-chlorobenzimidazole typically involves the cyclization of o-phenylenediamine derivatives. One common method is the reaction of 4-chloro-1,2-phenylenediamine with formic acid under reflux conditions. This reaction yields this compound through a cyclization process facilitated by the acidic environment .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-chlorobenzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of benzimidazole.

    Reduction Products: Reduced amine derivatives.

Scientific Research Applications

2-Amino-6-chlorobenzimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6-chlorobenzimidazole is unique due to the specific positioning of the amino and chlorine groups, which confer distinct chemical reactivity and biological activity. This unique structure makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

6-chloro-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6ClN3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOCNPCPPLPXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063857
Record name 1H-Benzimidazol-2-amine, 5-chloro-
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Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5418-93-9
Record name 2-Amino-5-chlorobenzimidazole
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Record name 1H-Benzimidazol-2-amine, 6-chloro-
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Record name 1H-Benzimidazol-2-amine, 6-chloro-
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Record name 1H-Benzimidazol-2-amine, 5-chloro-
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Record name 6-chloro-1H-1,3-benzodiazol-2-amine
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Synthesis routes and methods

Procedure details

Commercial 2-aminobenzimidazole was chlorinated with a mixture of hydrogen peroxide and HCl in aqueous solution at rt for 1.5 h. After removal of all volatiles the residue was dissolved in water and the product precipitated by addition of ammonia solution to give a 72% yield of 2-amino-5-chlorobenzimidazole as beige coloured solid.
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Q & A

Q1: What is the significance of using 2-amino-5-chlorobenzimidazole in synthesizing metal complexes?

A1: 2-Amino-5-chlorobenzimidazole, also known as 1H-Benzimidazol-2-amine, 5-chloro-, is a heterocyclic compound capable of acting as a ligand in coordination chemistry. The research paper focuses on its reaction with 2,4-pentanedione to form azolo-2,4-pentanediones. These modified compounds can then bind to metal ions like Nickel(II) and Copper(II), forming polynuclear complexes []. The study delves into the spectroscopic characterization of these complexes to understand their structure and properties. This is relevant in exploring the potential of such complexes in various fields like catalysis or materials science.

Q2: What spectroscopic techniques were employed to characterize the synthesized complexes, and what information do they provide?

A2: The researchers utilized a combination of techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV/Vis) spectroscopy, and Electron Spin Resonance (ESR) spectroscopy []. IR spectroscopy helps identify the functional groups present in the complexes and their bonding modes. NMR provides insights into the structure and environment of the atoms within the molecules. UV/Vis spectroscopy helps to understand the electronic transitions occurring within the complexes, shedding light on their electronic structure and potential applications in areas like photochemistry. ESR spectroscopy is particularly useful for studying complexes with unpaired electrons, providing information about the metal ion's electronic environment and the nature of the metal-ligand bond.

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